![molecular formula C13H19NO3S B1314793 Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol CAS No. 165947-56-8](/img/structure/B1314793.png)

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol

Übersicht

Beschreibung

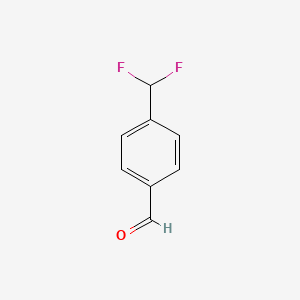

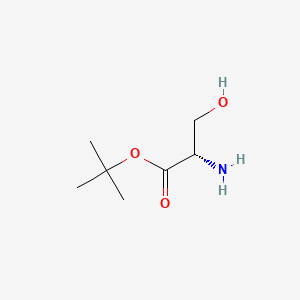

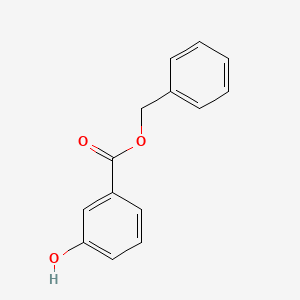

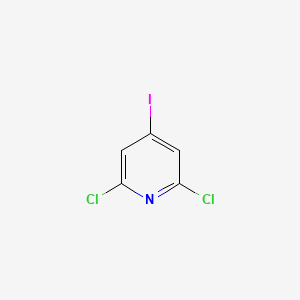

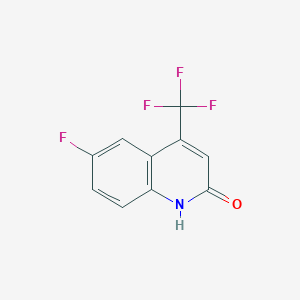

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol is a chemical compound with the molecular formula C15H23NO3S . It is used for research purposes .

Synthesis Analysis

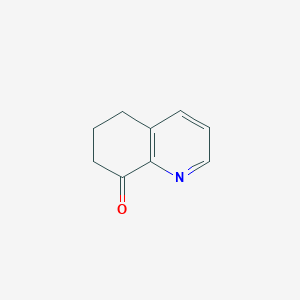

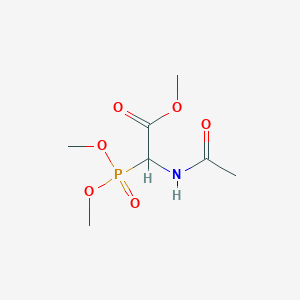

The synthesis of this compound involves several steps. In one experiment, a solution of compound 3 was stirred in a mixture of tetrahydrofuran, methanol, and water. Sodium hydroxide was added and the mixture was stirred at room temperature for 16 hours. After the reaction was complete, the mixture was evaporated under reduced pressure to obtain a yellow viscous residue. The residue was acidified with aqueous citric acid solution to about pH 4 and the resulting mixture was stirred at 0 °C for 15 minutes. The obtained solid was filtered, washed with water, and dried under vacuum to afford compound 4 .Molecular Structure Analysis

The molecular structure of Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol is complex, with a molecular weight of 297.41 . The structure includes a tetrahydrothieno[3,2-C]pyridine ring, which is a heterocyclic compound containing a ring structure made up of carbon, hydrogen, nitrogen, and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol include the reaction of compound 3 with sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water . Another reaction involves the use of trifluoroacetic acid in dichloromethane .Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C . Its boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Application in Antitubulin Agents Synthesis

Field

Summary of Application

This compound has been used in the synthesis of new antitubulin agents. These agents are designed to inhibit the polymerization of tubulin, a protein that is crucial for the formation of the microtubule network in cells .

Methods of Application

The compound was incorporated into a larger molecular structure characterized by a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The resulting compounds were then evaluated for their antiproliferative activity on a panel of cancer cell lines .

Results

Two derivatives were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Application in the Synthesis of Clopidogrel and Prasugrel

Field

Summary of Application

This compound is an intermediate in the synthesis of Clopidogrel and Prasugrel, two drugs that are used to prevent blood clots in people who have had a recent heart attack or stroke .

Methods of Application

While the exact methods of application are not specified in the source, it is likely that this compound is used in a series of chemical reactions to produce the final drug molecules .

Results

The successful synthesis of Clopidogrel and Prasugrel using this compound as an intermediate would result in the production of effective medications for the prevention of blood clots .

Application in the Synthesis of Substituted-4,5,6,7-tetrahydrothieno Pyridines

Summary of Application

This compound is used in the synthesis of various 4,5,6,7-tetrahydrothieno pyridine derivatives, which have been evaluated for various biological activities .

Methods of Application

The compound is incorporated into a larger molecular structure to create a variety of 4,5,6,7-tetrahydrothieno pyridine derivatives . These derivatives are then evaluated for their biological activities .

Results

Some analogs have shown potent biological activities and may be considered as lead molecules for the development of future drugs .

Application in the Synthesis of Anti-inflammatory and Vasodilator Agents

Summary of Application

This compound is used in the synthesis of agents with anti-inflammatory and vasodilator properties .

Results

The successful synthesis of these agents using this compound as an intermediate would result in the production of effective medications for the treatment of inflammation and vasodilation .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,15H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBZERHPDYWTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126586 | |

| Record name | 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol | |

CAS RN |

165947-56-8 | |

| Record name | 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165947-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)